Tivozanib hydrochloride falls under the classification of small molecule tyrosine kinase inhibitors. It is recognized for its ability to interfere with the signaling pathways that promote tumor growth and angiogenesis, making it a critical agent in oncological therapies. The chemical formula for Tivozanib hydrochloride is with a molecular weight of approximately 454.86 g/mol .
The synthesis of Tivozanib hydrochloride involves several key steps:
The molecular structure of Tivozanib hydrochloride can be described as follows:
The structural representation can be visualized through various chemical modeling tools that depict the arrangement of atoms and bonds within the molecule .
Tivozanib hydrochloride undergoes several chemical reactions during its synthesis:
These reactions highlight the intricate nature of synthesizing pharmaceutical compounds where precision in each step is critical for achieving high purity and yield.
Tivozanib exerts its pharmacological effects primarily through the inhibition of tyrosine kinases associated with vascular endothelial growth factor receptors. By blocking these receptors, Tivozanib effectively:
This mechanism positions Tivozanib as an effective therapeutic agent against various cancers, particularly those characterized by overexpression of vascular endothelial growth factor .
Tivozanib hydrochloride possesses several notable physical and chemical properties:
These properties influence its behavior in biological systems as well as its formulation into pharmaceutical products.
Tivozanib hydrochloride is primarily used in oncology for:
Research continues to explore additional applications of Tivozanib in combination therapies and its potential effectiveness against other tumor types .
Tivozanib hydrochloride monohydrate (chemical name: 1-[2-Chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-3-(5-methyl-3-isoxazolyl)urea hydrochloride monohydrate) is a crystalline solid with the molecular formula C₂₂H₁₉ClN₄O₅·HCl·H₂O and a molecular weight of 527.83 g/mol. The compound features a quinoline-urea scaffold where the quinoline core is substituted with dimethoxy groups at positions 6 and 7, linked via an ether bridge to a chlorinated phenyl urea moiety. The 5-methylisoxazole group acts as the terminal urea substituent [1] [6].
Table 1: Molecular Properties of Tivozanib Hydrochloride Monohydrate
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₉ClN₄O₅·HCl·H₂O |
Molecular Weight | 527.83 g/mol |
CAS Registry Number | 1083682-42-3 (hydrochloride monohydrate) |
Appearance | White to light brown powder |
Solubility Profile | Practically insoluble in water; low solubility in aqueous acids, ethanol, and methanol |
Hygroscopicity | Non-hygroscopic |
Optical Activity | None |
The hydrochloride salt formation enhances crystallinity and stability. The monohydrate structure was confirmed via X-ray diffraction and spectroscopic methods (¹H NMR, IR), revealing hydrogen bonding between the urea carbonyl, protonated quinoline nitrogen, and water molecules [1] [6].
The synthesis of tivozanib involves sequential functionalization of the quinoline core and phenylurea coupling:
Step 1: Quinoline Ring Formation
Veratrole (1,2-dimethoxybenzene) undergoes Friedel-Crafts acylation with acetyl chloride to yield acetoveratrone. Nitration introduces a nitro group ortho to the acetyl, followed by reduction to the primary amine (1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one). Cyclization with ethyl formate generates 6,7-dimethoxy-4-hydroxyquinoline [1] [3].
Step 2: Chlorination and Etherification
The 4-hydroxy group is displaced using phosphorus oxychloride to form 4-chloro-6,7-dimethoxyquinoline. Nucleophilic substitution with 4-amino-3-chlorophenol under basic conditions (K₂CO₃) yields 4-[(2-chloro-4-hydroxyphenyl)amino]-6,7-dimethoxyquinoline [1] [5].
Step 3: Urea Coupling
The key step involves reacting the aniline intermediate with 5-methylisoxazol-3-yl isocyanate (or phenyl chloroformate followed by 5-methyl-3-aminoisoxazole). This forms the urea linkage, generating tivozanib free base. Final hydrochloride salt formation is achieved with HCl in methanol/water [1] [3].
Table 2: Key Reactions in Tivozanib Synthesis
Intermediate | Reaction Type | Conditions | Yield |
---|---|---|---|
6,7-Dimethoxy-4-hydroxyquinoline | Cyclization | Ethyl formate, reflux | 82% |
4-Chloro-6,7-dimethoxyquinoline | Chlorination | POCl₃, 80°C | 97% |
4-[(2-Chloro-4-hydroxyphenyl)amino]quinoline | Nucleophilic substitution | K₂CO₃, DMF, 100°C | 86% |
Tivozanib free base | Urea formation | Phenyl chloroformate, then 3-amino-5-methylisoxazole | 86% |
Scale-up challenges include controlling exothermic reactions and minimizing genotoxic impurities. Critical optimizations include:
Process analytical technology (PAT) monitors nitration and urea formation steps via in-line FTIR to prevent over-reaction. The optimized route achieves an overall yield of 68% (from veratrole) with HPLC purity >99.5% [1] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2